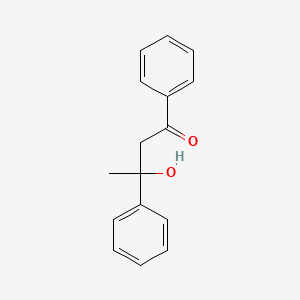

3-Hydroxy-1,3-diphenylbutan-1-one

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-hydroxy-1,3-diphenylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-16(18,14-10-6-3-7-11-14)12-15(17)13-8-4-2-5-9-13/h2-11,18H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNBPSVTHPEZPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=CC=C1)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90501314 | |

| Record name | 3-Hydroxy-1,3-diphenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6397-70-2 | |

| Record name | 3-Hydroxy-1,3-diphenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Hydroxy 1,3 Diphenylbutan 1 One and Its Analogues

Direct Aldol (B89426) Condensation Approaches

Direct aldol condensation involves the reaction of an enolate, or its equivalent, with a carbonyl compound. This can occur between two identical molecules (self-condensation) or two different molecules (crossed or mixed condensation).

The target compound, 3-Hydroxy-1,3-diphenylbutan-1-one, is the direct aldol adduct from the self-condensation of acetophenone (B1666503). In this reaction, one molecule of acetophenone acts as a nucleophile (after deprotonation to form an enolate) and attacks the electrophilic carbonyl carbon of a second acetophenone molecule.

This reaction is often followed by a spontaneous dehydration to yield the more stable α,β-unsaturated ketone, 1,3-diphenyl-2-buten-1-one, commonly known as dypnone (B8250878). begellhouse.com The synthesis of dypnone via the solventless self-condensation of acetophenone has been studied using various solid acid catalysts under microwave irradiation. begellhouse.com Research has shown that a catalyst comprising 20% (w/w) cesium-substituted dodecatungstophosphoric acid on K-10 clay is particularly effective. begellhouse.com A notable enhancement in the reaction rate was observed with microwave heating compared to conventional methods. begellhouse.com

| Catalyst | Acetophenone Conversion (%) | Selectivity for trans-dypnone (%) | Temperature (K) |

| Cs-DTP/K-10 | 56 | 92 | 413 |

Data sourced from a study on solventless self-condensation of acetophenone under microwave irradiation. begellhouse.com

The catalyst demonstrated good recyclability, showing only a marginal decrease in activity after three cycles without loss of selectivity for dypnone. begellhouse.com

Intermolecular, or crossed, aldol reactions between two different carbonyl compounds can be challenging due to the potential for self-condensation of each reactant and the formation of multiple products. wikipedia.org However, by carefully selecting reactants and conditions, specific products can be favored.

A common strategy is to use a non-enolizable aldehyde, such as benzaldehyde (B42025), as the electrophilic partner for a ketone like acetophenone. wikipedia.org Since benzaldehyde lacks α-protons, it cannot form an enolate and undergo self-condensation. wikipedia.org It is also highly electrophilic, making it a prime target for the enolate of acetophenone. wikipedia.org This reaction yields 3-hydroxy-1,3-diphenylpropan-1-one, a close analogue of the target compound.

Another example involves the reaction between acetophenone (acting as the nucleophile) and acetone (B3395972). The kinetics and equilibria of this reaction in aqueous alkaline solution have been studied, leading to the formation of 4-hydroxy-4-phenyl-2-pentanone as the initial aldol adduct. cdnsciencepub.com This ketol can then dehydrate to form 4-phenyl-3-penten-2-one. cdnsciencepub.com

Catalytic Synthesis Strategies

To improve efficiency, yield, and selectivity (particularly enantioselectivity), various catalytic systems have been developed for aldol and aldol-type reactions.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthesis. The amino acid proline, in particular, is celebrated for its ability to catalyze asymmetric aldol reactions with high stereoselectivity. illinois.edu Proline operates through an enamine-based mechanism. nih.gov It first reacts with a ketone donor to form an enamine intermediate, which then attacks an aldehyde acceptor. nih.gov

Proline has been successfully used to catalyze the reaction between acetophenone and benzaldehyde to produce 3-hydroxy-1,3-diphenylpropan-1-one. google.com A patented method describes dissolving acetophenone and benzaldehyde in anhydrous dimethyl sulfoxide, followed by the addition of L-proline or D-proline as the catalyst. google.com This approach allows for the preparation of products with specific optical purity. google.com

| Catalyst | Reactants | Solvent | Reaction Time (h) |

| L-Proline | Acetophenone, Benzaldehyde | Anhydrous Dimethyl Sulfoxide | 48 |

| D-Proline | Acetophenone, Benzaldehyde | Anhydrous Dimethyl Sulfoxide | 48 |

Table based on a patented preparation method for 3-hydroxy-1,3-diphenylpropan-1-one. google.com

The development of proline-catalyzed reactions represented a significant advance, allowing for direct asymmetric aldol reactions between two different carbonyl compounds with excellent yields and enantioselectivities. nih.gov

Ionic liquids, which are salts with low melting points, have gained attention as environmentally benign solvents for chemical reactions. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility, make them attractive alternatives to traditional organic solvents. Aldehyde cross-aldol reactions have been shown to be effective in ionic liquid solvents, a key advantage of which is the potential for catalyst recycling. illinois.edu This medium can facilitate the reaction while simplifying the separation and reuse of the catalyst, contributing to greener synthetic protocols.

Grignard reagents (organomagnesium halides) are powerful nucleophiles widely used for forming carbon-carbon bonds. A relevant synthetic route for producing β-hydroxy ketones involves the reaction of a Grignard reagent with a β-dicarbonyl compound. For instance, 4-hydroxy-4-phenyl-2-pentanone, an analogue of the target molecule, was synthesized by reacting phenyl magnesium bromide with 2,4-pentanedione. cdnsciencepub.com In this reaction, the Grignard reagent adds to one of the carbonyl groups of the diketone to form the corresponding tertiary alcohol, resulting in the β-hydroxy ketone structure. This method provides an alternative to the aldol pathway for accessing these valuable synthetic intermediates.

Lithium Triethylborohydride-Promoted Enolate Generation

An innovative approach to synthesizing fluorinated analogues of this compound involves the use of lithium triethylborohydride (LiEt3BH). rsc.orgrsc.org This powerful reducing agent, often referred to as "Super-Hydride," has been found to promote the generation of α,α-difluoroenolates from 2-iodo-2,2-difluoroacetophenones. rsc.orgrsc.org This method provides a novel pathway to polyfluorinated β-hydroxy ketones through either self-condensation or aldol reactions. rsc.orgrsc.org

The reaction of 2-iodo-2,2-difluoroacetophenones with LiEt3BH in tetrahydrofuran (B95107) (THF) leads to the formation of difluoroenolates, which can then react with aldehydes to yield the desired α,α-difluoro-β-hydroxy ketones. rsc.org For instance, the reaction of 1-(4-bromophenyl)-2,2-difluoro-2-iodoethan-1-one with benzaldehyde in the presence of LiEt3BH produces the corresponding aldol product. rsc.org Interestingly, when 2,2,4,4,4-pentafluoro-3,3-dihydroxy-1-phenylbutan-1-one is treated with benzaldehyde and LiEt3BH, a mixture of the aldol product, 2,2-difluoro-3-hydroxy-1,3-diphenylpropan-1-one, and the self-condensation product, 2,2,4,4-tetrafluoro-3-hydroxy-1,3-diphenylbutan-1-one, is formed. rsc.org This indicates that the difluoroenolate can also be generated from the pentafluorinated dihydroxybutanone. rsc.org

This utilization of LiEt3BH is unprecedented and offers a valuable alternative for the synthesis of polyfluorinated compounds, which are of significant interest in medicinal chemistry. rsc.orgrsc.org

Green Chemistry-Oriented Synthetic Methods

In recent years, the principles of green chemistry have increasingly guided the development of new synthetic protocols, aiming to reduce waste and energy consumption. The synthesis of this compound and its analogues has also benefited from these advancements.

Mechanochemistry, which involves chemical reactions induced by mechanical force, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. The aldol condensation of acetophenone and benzaldehyde, which forms the precursor to this compound, can be effectively carried out using a mortar and pestle. rsc.org

In a typical procedure, acetophenone is ground with a solid base, such as sodium hydroxide (B78521), and the corresponding benzaldehyde derivative. rsc.org This method is characterized by its simplicity, high atom economy, and minimal waste generation. rsc.org The reaction often proceeds to completion within minutes, and the resulting chalcone (B49325) can be isolated with high purity after a simple workup involving washing with water. rsc.org This approach is particularly well-suited for undergraduate organic chemistry laboratories as it highlights key green chemistry principles. rsc.org

The aldol condensation to produce chalcones, the dehydrated form of β-hydroxy ketones, can be efficiently conducted under solvent-free conditions. rsc.org This approach aligns with the principles of green chemistry by eliminating the need for potentially hazardous and environmentally damaging organic solvents. The reaction of an acetophenone with a benzaldehyde derivative in the presence of a solid base like sodium hydroxide is a prime example. rsc.org The reactants are simply ground together, and the reaction proceeds to yield the chalcone product. rsc.org This method is not only environmentally friendly but also often results in high yields of the desired product. rsc.org

Synthesis of Fluorinated Derivatives

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Consequently, the synthesis of fluorinated derivatives of this compound has garnered considerable attention.

The synthesis of α,α-difluoro-β-hydroxy ketones can be achieved through several methods that generate difluoroenolates. One common strategy is the Reformatsky reaction, which utilizes bromodifluoromethyl ketones. nih.gov Another approach is the Mukaiyama-Mannich reaction with difluoroenoxysilanes. nih.gov

A more recent development involves the detrifluoroacetylative imino aldol reaction using pentafluoro-gem-diols as a source of pre-enolates. nih.gov In this method, the difluoroenolate is generated in situ. nih.govacs.org For instance, reacting N-Boc-α-amidosulfones with pentafluoro-gem-diols in the presence of cesium fluoride (B91410) in pyridine (B92270) can produce α,α-difluoro-β-amino ketones, which are structurally related to the target β-hydroxy ketones. nih.govacs.org Optimization studies have shown that the choice of base and solvent is crucial, with cesium fluoride in pyridine providing superior yields compared to other carbonate bases or solvents like THF. nih.gov

The synthesis of trifluoromethylated analogues of this compound often involves the diastereoselective synthesis of trifluoromethylated 1,3-dioxanes. rsc.org This method proceeds through an addition/oxa-Michael reaction sequence. rsc.org The reaction is efficient under mild conditions and demonstrates a good substrate scope, leading to the desired products in acceptable to good yields. rsc.org

Stereoselective Synthesis of Enantiomers and Diastereomers

The creation of specific stereoisomers of this compound is a key focus in its synthesis, primarily revolving around asymmetric aldol reactions. These methods employ chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction between acetophenone and benzaldehyde, yielding enantiomerically enriched or diastereomerically pure products.

Prominent strategies include the use of chiral organocatalysts, such as proline and its derivatives, and chiral metal complexes. For instance, the direct asymmetric aldol reaction of acetophenone with aromatic aldehydes has been effectively catalyzed by chiral Al/Zn heterobimetallic complexes. deakin.edu.auresearchgate.netjlu.edu.cn In one such case, a complex designed as (R,S,S)-3,3'-bis[(N-diphenylprolinol) methyl]-2,2'-bis-(methoxymethyl)-1,1'-binaphthol Al/Zn heterobimetallic complex (ZABDP) has demonstrated high efficiency. jlu.edu.cn The aluminum center functions as a Lewis acid to activate the aldehyde, while the ethylzinc (B8376479) alkoxide part acts as a Brønsted base to generate the reactive zinc enolate, leading to yields as high as 99% and enantiomeric excesses up to 90%. researchgate.netjlu.edu.cn

Proline-based organocatalysis also represents a significant avenue for the enantioselective synthesis of β-hydroxy ketones. illinois.edusemanticscholar.orgnih.govresearchgate.net Studies have shown that (S)-proline-based organocatalysts with C₂ symmetry can mediate the enantioselective aldol reaction between acetone and substituted aromatic aldehydes, achieving moderate enantioselectivities. nih.gov For the reaction of acetone with p-nitrobenzaldehyde catalyzed by L-proline, a 68% yield and 76% enantiomeric excess have been reported. nih.gov

The Evans aldol reaction, utilizing chiral oxazolidinone auxiliaries, is another powerful method for achieving high diastereoselectivity. youtube.comalfa-chemistry.comstackexchange.comchem-station.com This method involves the use of a stoichiometric chiral auxiliary attached to the acetophenone-derived enolate, which directs the approach of the benzaldehyde. The reaction typically proceeds through a six-membered ring transition state, and the choice of the chiral auxiliary and Lewis acid can determine the stereochemical outcome, reliably producing syn-aldol products with high diastereomeric ratios. alfa-chemistry.comchem-station.com

Table 1: Stereoselective Synthesis of this compound and Analogues

One-Pot and Cascade Reaction Sequences in Synthesis

One-pot and cascade reactions offer significant advantages in terms of operational simplicity, reduced waste, and improved time and resource efficiency for the synthesis of this compound. These strategies involve the sequential formation of multiple chemical bonds in a single reaction vessel without the isolation of intermediates.

One-pot multicomponent reactions (MCRs) are particularly attractive for this purpose. researchgate.netorganic-chemistry.orgorganic-chemistry.orgnih.gov While specific examples leading directly to this compound are not extensively detailed in readily available literature, the principles of MCRs have been applied to synthesize structurally related compounds. For instance, one-pot, three-component syntheses have been developed for various heterocyclic and carbocyclic systems, sometimes employing benzaldehyde or acetophenone as one of the starting materials. researchgate.net

A notable example of a streamlined synthesis is a two-step, one-pot process where this compound is synthesized and then immediately reduced. A catalytic reaction between benzaldehyde and acetophenone using L-proline or D-proline as the catalyst, with dibenzylamine (B1670424) trifluoroacetate (B77799) as an additive, yields the target β-hydroxy ketone. This intermediate is then subjected to a Huang-Minlon reduction in the same pot to produce 1,3-diphenyl-1-propanol.

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. The aldol reaction itself can be the initiating step in a cascade sequence. For example, a triple-aldol cascade reaction has been developed for the rapid assembly of polyketide structures, demonstrating the potential for complex molecule synthesis starting from simple aldehydes. nih.gov While a specific cascade for the direct synthesis of solely this compound is less common, the aldol addition product can be an intermediate in more complex cascade sequences leading to diverse molecular architectures. researchgate.net

Table 2: One-Pot and Cascade Syntheses

Mechanistic Investigations of 3 Hydroxy 1,3 Diphenylbutan 1 One Formation and Reactivity

Elucidation of Aldol (B89426) Condensation Mechanisms

The fundamental transformation in an aldol reaction involves the dimerization of an aldehyde or ketone to a β-hydroxy aldehyde or ketone. libretexts.org This occurs through the alpha C-H addition of one reactant molecule to the carbonyl group of a second. libretexts.org For the reaction to proceed, at least one of the reactants must possess α-hydrogens. libretexts.org

Figure 1: General reaction scheme for the aldol condensation between acetophenone (B1666503) and benzaldehyde (B42025) to form this compound.

The mechanism of this base-catalyzed aldol reaction can be broken down into three key steps:

Enolate Formation: A base removes an acidic α-hydrogen from acetophenone, forming a resonance-stabilized enolate ion. libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of benzaldehyde. libretexts.org

Protonation: The resulting alkoxide is protonated, typically by the solvent, to yield the final β-hydroxy ketone product. libretexts.org

The generation of the enolate is a crucial and often rate-determining step. The acidity of the α-protons of a ketone is significantly higher than that of a typical alkane due to the electron-withdrawing nature of the adjacent carbonyl group and the resonance stabilization of the resulting enolate. masterorganicchemistry.com The negative charge in the enolate is delocalized onto the more electronegative oxygen atom. masterorganicchemistry.com

The choice of base and solvent plays a critical role in the dynamics of enolate formation and subsequent proton transfer. Strong bases are required to deprotonate the α-carbon of the ketone. masterorganicchemistry.com The equilibrium of this deprotonation generally favors the starting materials. masterorganicchemistry.com However, the subsequent irreversible nucleophilic addition drives the reaction forward. masterorganicchemistry.com

Studies have shown that enolate reactivity is influenced by the solvent and the counter-ion. mdpi.com For instance, the aggregation state of the enolate, such as the formation of ion-pair aggregates, can affect the reaction pathway and product distribution. mdpi.com

Catalysts are pivotal in facilitating the aldol condensation. In the context of this compound formation, both base and acid catalysis can be employed, though base catalysis is more common.

Base Catalysis: As previously described, the base promotes the formation of the nucleophilic enolate. libretexts.orgmasterorganicchemistry.com Common bases include hydroxides (e.g., NaOH, KOH) and alkoxides (e.g., sodium ethoxide). The catalyst is regenerated in the final protonation step.

Acid Catalysis: In an acid-catalyzed aldol reaction, the catalyst protonates the carbonyl oxygen of the ketone, which then tautomerizes to its enol form. The enol, a weak nucleophile, then attacks the protonated carbonyl of the second aldehyde or ketone. The rate of halogenation in the presence of an acid catalyst, for instance, is dependent on the concentration of the ketone and not the halogen, indicating that the formation of the enol is the slow step. ucsb.edu

Specialized catalysts have also been developed to improve reaction efficiency and selectivity. For example, piperidine (B6355638) has been used as a catalyst for the condensation of o-hydroxyacetophenone with 4-dimethylaminobenzaldehyde to form a chalcone (B49325), which is a precursor to flavonoids. nih.gov

Mechanistic Studies of Enolate Addition Reactions

The addition of the enolate to the carbonyl group is a classic example of nucleophilic addition. libretexts.orgucsb.edu The electron-rich carbon of the enolate acts as the nucleophile, attacking the partially positive carbonyl carbon of the electrophile (benzaldehyde in this case). libretexts.org This step results in the formation of a new carbon-carbon bond, a key feature of the aldol reaction. libretexts.org

The stereochemical outcome of this addition can be influenced by the reaction conditions and the structure of the reactants. The approach of the enolate to the carbonyl can lead to the formation of different stereoisomers.

Reaction Pathway Analysis under Varying Conditions (e.g., Solution vs. Mechanochemistry)

Traditionally, the aldol condensation is carried out in a solvent. However, there is growing interest in mechanochemical methods, which involve conducting reactions in the absence of a solvent, often through grinding or milling. mdpi.com

Mechanochemical conditions can significantly alter reaction pathways and product yields. For instance, some studies have shown higher yields for aldol condensations under solvent-free conditions compared to reactions in aqueous ethanol. mdpi.com The choice of base can also have different effects in solution versus mechanochemical setups. For example, while lithium hexamethyldisilazide is a stronger base in solution than potassium tert-butoxide, it may lead to lower yields in mechanochemical enolate additions. mdpi.com

The absence of a solvent in mechanochemistry can affect the aggregation state of the enolate and the transition state of the reaction, potentially leading to different product distributions and even the formation of products not observed in solution-based reactions. mdpi.com

Kinetic and Thermodynamic Aspects of Formation

The formation of the aldol addition product is often a reversible process. masterorganicchemistry.com The equilibrium position depends on the specific reactants and reaction conditions. For many simple aldehydes, the aldol addition is thermodynamically favorable. However, for ketones, the equilibrium can be less favorable due to steric hindrance.

Kinetic studies of related reactions, such as the reaction of hydroxyl radicals with hydroxycarbonyl (B1239141) compounds, often show a temperature dependence, which can be described by the Arrhenius equation. researchgate.net

Stereochemical Control Mechanisms

When both the enolate and the carbonyl compound have stereocenters, the aldol addition can lead to the formation of multiple diastereomers. Controlling the stereochemical outcome of the aldol reaction is a major focus of synthetic organic chemistry.

The stereochemistry can be influenced by several factors, including:

The geometry of the enolate (E vs. Z): The relative orientation of the substituents on the enolate double bond can dictate the facial selectivity of the attack on the carbonyl.

The nature of the catalyst: Chiral catalysts can be used to induce enantioselectivity, leading to the preferential formation of one enantiomer.

Solvent and temperature: These parameters can influence the transition state geometry and thus the stereochemical outcome.

In the context of catalytic hydrogenation of related dihydroxy compounds, the nature of the solvent has been shown to have a significant impact on the diastereoselectivity of the reaction. nih.gov Adsorption and desorption processes on the catalyst surface are proposed to be key factors in determining the final stereoisomeric ratio. nih.gov

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms.

Proton (¹H) NMR Spectroscopy

In ¹H NMR spectroscopy of 3-Hydroxy-1,3-diphenylbutan-1-one, distinct signals are expected for each unique proton environment. The spectrum would reveal the presence of two phenyl groups, a methylene (B1212753) (CH₂) group, a methyl (CH₃) group, and a hydroxyl (OH) proton. The protons of the methylene group adjacent to the stereocenter are diastereotopic and are expected to appear as a pair of doublets, often referred to as an AB quartet. The hydroxyl proton signal can be broad and its chemical shift is dependent on factors like solvent, concentration, and temperature. libretexts.org Its presence can be confirmed by a D₂O exchange experiment, which would cause the signal to disappear. libretexts.org

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted data based on analogous structures and standard chemical shift values.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl protons (C₆H₅-CO) | 7.8 - 8.0 | Multiplet | 2H |

| Phenyl protons (C₆H₅-C(OH)) | 7.2 - 7.6 | Multiplet | 8H |

| Methylene protons (-CH₂-) | 3.3 - 3.5 | AB quartet | 2H |

| Hydroxyl proton (-OH) | ~3.0 - 4.5 (variable) | Broad Singlet | 1H |

| Methyl protons (-CH₃) | ~1.6 | Singlet | 3H |

Carbon-13 (¹³C) NMR Spectroscopy

A proton-decoupled ¹³C NMR spectrum of this compound would show a signal for each unique carbon atom. The presence of a ketone carbonyl, a hydroxyl-bearing quaternary carbon, two distinct phenyl groups, a methylene carbon, and a methyl carbon would be evident. The chemical shifts are indicative of the electronic environment of each carbon. For instance, the carbonyl carbon is significantly deshielded and appears far downfield. docbrown.info Carbons attached to the electronegative oxygen atom also appear at a characteristic downfield region of 50-65 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted data based on analogous structures and standard chemical shift values.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 198 - 202 |

| Phenyl (C₆H₅-CO) | 128 - 138 |

| Phenyl (C₆H₅-C(OH)) | 125 - 145 |

| Quaternary (C-OH) | 70 - 75 |

| Methylene (-CH₂-) | 45 - 55 |

| Methyl (-CH₃) | 25 - 30 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HETCOR)

To unambiguously assign all proton and carbon signals, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would primarily show correlations among the protons within each aromatic ring system. Due to the lack of adjacent protons, the methyl group and the diastereotopic methylene protons would not show COSY cross-peaks to other aliphatic signals.

HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2. For example, it would show a correlation between the methyl proton singlet at ~1.6 ppm and the methyl carbon signal at ~25-30 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for mapping out the molecular skeleton. Key correlations would include:

The methylene protons showing correlations to the carbonyl carbon and the quaternary C-OH carbon.

The methyl protons showing correlations to the quaternary C-OH carbon and the carbons of the attached phenyl ring.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorinated Derivatives

¹⁹F NMR spectroscopy is a highly sensitive technique used specifically for the analysis of organofluorine compounds. It provides information on the number and electronic environment of fluorine atoms in a molecule. In the context of this compound, this technique would be applied to synthesized fluorinated analogues, for example, where one or more hydrogen atoms on the phenyl rings are substituted with fluorine. The resulting ¹⁹F NMR spectrum would show distinct signals for each unique fluorine environment, with chemical shifts and coupling constants (both H-F and F-F) providing valuable structural information. As no specific fluorinated derivatives of this compound are widely reported in the literature, a detailed analysis is speculative.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H stretch | 3500 - 3200 | Strong, Broad |

| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | C-H stretch | 3000 - 2850 | Medium |

| Ketone (C=O) | C=O stretch | 1680 - 1695 | Strong |

| Aromatic C=C | C=C stretch | 1600 - 1450 | Medium-Weak |

| Alcohol C-O | C-O stretch | 1100 - 1000 | Strong |

The most prominent features would be the strong, broad absorption of the hydroxyl group O-H stretch and the sharp, strong absorption of the ketone C=O stretch. libretexts.org The presence of both peaks is a key indicator of the β-hydroxy ketone structure.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound (C₁₆H₁₆O₂), the molecular weight is approximately 256.30 g/mol . The high-resolution mass spectrum would provide the exact mass, confirming the molecular formula.

In an electron ionization (EI) mass spectrum, the molecule would undergo characteristic fragmentation. The molecular ion peak [M]⁺ at m/z = 256 would be observed. Key fragmentation pathways would include:

Loss of water (-H₂O): A peak at m/z = 238, corresponding to the [M-18]⁺ ion, is expected due to the elimination of the hydroxyl group and a proton.

Loss of a methyl radical (-CH₃): Cleavage of the C-C bond adjacent to the hydroxyl-bearing carbon would result in a stable ion at m/z = 241.

Alpha-cleavage: Fragmentation at the bonds adjacent to the carbonyl group is common.

Cleavage between C1 and C2 would yield a benzoyl cation at m/z = 105 (C₆H₅CO⁺), which is typically a very prominent peak for such ketones.

Cleavage on the other side of the carbonyl would result in a fragment at m/z = 151 .

Cleavage at the C2-C3 bond: This would generate a resonance-stabilized fragment at m/z = 121 (C₆H₅C(OH)CH₃⁺).

The combination of these fragments helps to piece together the structure of the parent molecule.

Chromatographic Techniques for Separation and Purity Determination

Chromatographic techniques are powerful tools for separating the components of a mixture and assessing the purity of a synthesized compound. For this compound, both GC-MS and HPLC offer unique advantages in its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, which is the aldol (B89426) self-condensation product of acetophenone (B1666503), GC-MS is instrumental in confirming its presence and molecular weight.

The analysis begins with the introduction of the sample into the GC, where it is vaporized. The volatile components are then carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. Although specific retention times for this compound are highly dependent on the exact GC conditions (e.g., column type, temperature program, and carrier gas flow rate), its elution profile can be used for its identification when compared to a known standard.

Following separation in the GC, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ion and its fragment ions are then separated by their mass-to-charge ratio (m/z). The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (240.30 g/mol ).

α-cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the formation of a benzoyl cation (C₆H₅CO⁺, m/z 105) and a fragment corresponding to the loss of the rest of the molecule.

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion, a common fragmentation for alcohols.

Cleavage of the C-C bond between the carbonyl and the hydroxyl-bearing carbon: This would lead to various smaller fragments.

The interpretation of the fragmentation pattern provides a fingerprint for the molecule, allowing for its unambiguous identification. Educational experiments often utilize GC-MS to analyze the products of aldol condensation reactions, demonstrating its utility in separating and identifying the desired product from starting materials and byproducts.

| Technique | Application for this compound | Anticipated Key Data |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and structural confirmation. | Retention time (relative to standards), Molecular ion peak (m/z), Characteristic fragmentation pattern. |

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography is a premier technique for the separation of compounds that may not be sufficiently volatile or stable for GC analysis. A particularly crucial application of HPLC in the context of this compound is the determination of its enantiomeric excess (ee). Since the carbon atom bearing the hydroxyl group is a stereocenter, this compound can exist as a pair of enantiomers. In asymmetric synthesis, it is vital to quantify the proportion of each enantiomer produced.

This is achieved using a chiral stationary phase (CSP) in the HPLC column. Chiral HPLC columns are packed with a chiral material that interacts diastereomerically with the enantiomers of the analyte. This differential interaction leads to different retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification.

While a specific, validated HPLC method for the enantiomeric separation of this compound is not widely published, methods for structurally similar β-hydroxy ketones provide a strong basis for method development. Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose, are often effective for this class of compounds.

A typical starting point for method development would involve a normal-phase HPLC system. The mobile phase would likely consist of a mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a polar modifier, typically an alcohol like isopropanol (B130326) or ethanol. The ratio of these solvents is a critical parameter that is optimized to achieve baseline separation of the enantiomeric peaks.

The development of a successful chiral HPLC method would be guided by screening different types of chiral columns and mobile phase compositions. The retention times and resolution of the enantiomers would be carefully monitored to establish a robust and reproducible analytical method. The relative peak areas of the two enantiomers in the chromatogram are then used to calculate the enantiomeric excess of the sample.

| Technique | Application for this compound | Typical Method Parameters |

| High-Performance Liquid Chromatography (HPLC) | Determination of enantiomeric excess. | Column: Chiral Stationary Phase (e.g., polysaccharide-based) Mobile Phase: Hexane/Isopropanol or similar normal-phase system Detector: UV (at a wavelength where the compound absorbs) |

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

No specific Density Functional Theory (DFT) studies detailing the electronic structure, optimized geometry, or spectroscopic properties (such as IR or NMR spectra) of 3-Hydroxy-1,3-diphenylbutan-1-one have been identified. Such calculations would typically involve methods like B3LYP with a suitable basis set (e.g., 6-311G**) to determine key quantum chemical parameters.

Table 1: Hypothetical DFT-Calculated Parameters for this compound (Note: This table is for illustrative purposes only, as specific research data is unavailable.)

| Parameter | Hypothetical Value | Significance |

| Total Energy | Value in Hartrees | Represents the molecule's ground state energy. |

| HOMO Energy | Value in eV | Indicates the energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | Value in eV | Indicates the energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Value in eV | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Dipole Moment | Value in Debye | Measures the overall polarity of the molecule. |

Reaction Pathway Modeling and Transition State Analysis

The formation of this compound occurs via the aldol (B89426) addition of acetophenone (B1666503) to another molecule of acetophenone. While the general mechanism of the aldol reaction is well-understood and often modeled, specific transition state analyses for this self-aldol reaction are not available. Theoretical models, such as the Zimmerman-Traxler model, are often used to predict the stereochemistry of aldol reactions by proposing a chair-like six-membered transition state. masterorganicchemistry.comwikipedia.orgharvard.edu However, detailed computational modeling would be required to calculate the energy barriers and geometries of the specific transition states involved in the formation of this compound.

Conformational Analysis and Stereochemical Predictions

As a molecule with multiple rotatable bonds and a stereocenter, this compound can exist in various conformations and as a pair of enantiomers. A thorough conformational analysis, likely employing computational methods, would be necessary to identify the lowest energy conformers and understand the steric and electronic interactions that govern its three-dimensional shape. Such studies are crucial for predicting its physical properties and biological activity, yet no specific research on the conformational landscape of this compound has been found. The stereochemical outcome of its synthesis is generally predicted using established models for aldol reactions rather than specific computational predictions for this product. reddit.com

Molecular Orbital Theory Applications

The application of Molecular Orbital (MO) theory provides insight into the distribution and energy of electrons within a molecule. An analysis of the frontier molecular orbitals (HOMO and LUMO) for this compound would identify the primary sites for nucleophilic and electrophilic attack. For instance, the HOMO is expected to be located on the enolate precursor, while the LUMO would be centered on the carbonyl carbon of the electrophilic partner. weebly.com While these are general principles, a specific MO diagram and analysis for this compound are not present in the surveyed literature.

Chemical Transformations and Derivative Synthesis

Reduction Chemistry to Related Alcohols

The reduction of the ketone functionality in 3-hydroxy-1,3-diphenylbutan-1-one leads to the formation of the corresponding diol, 1,3-diphenyl-1,3-butanediol. This transformation can be achieved through catalytic hydrogenation. For instance, the hydrogenation of 3-hydroxypropanal (B37111) to 1,3-propanediol (B51772) is effectively carried out using bimetallic catalysts like Ru-Ni/SiO2, which has shown high yields of over 99.0%. rsc.orgjustia.com A similar approach can be applied to the more complex structure of this compound.

Furthermore, chemoenzymatic methods offer a high degree of stereoselectivity in the reduction process. The chemical reduction of (R)- and (S)-3-hydroxy-1-phenyl-1-butanone, a related compound, in the absence of enzymes, results in a mixture of all four possible isomers of 1-phenyl-1,3-butanediol, demonstrating a lack of diastereoselectivity. researchgate.netresearchgate.net However, when the reduction is guided by enzymes, specific stereoisomers can be obtained with high diastereomeric excess. researchgate.netresearchgate.net For example, using Pichia capsulata as an oxidoreductase can yield (1R,3S)-1-phenyl-1,3-butanediol with a diastereomeric excess of 98%. researchgate.net This highlights the potential for producing specific stereoisomers of 1,3-diphenyl-1,3-butanediol through biocatalytic reduction methods.

A patented method describes the preparation of 1,3-diphenyl-1-propanol from 3-hydroxy-1,3-diphenyl-1-propanone, a structurally similar compound, via a Huang-Minlon reduction. google.com This suggests that under specific conditions, both the ketone and hydroxyl groups can be reduced.

Dehydration Reactions to α,β-Unsaturated Ketones

The dehydration of this compound is a common and important transformation that yields the α,β-unsaturated ketone known as dypnone (B8250878) (1,3-diphenyl-2-buten-1-one). researchgate.netaub.edu.lb This reaction is typically acid-catalyzed and proceeds through the removal of a water molecule. researchgate.net The formation of dypnone often occurs as a subsequent step after the initial aldol (B89426) condensation of acetophenone (B1666503). researchgate.netresearchgate.net

Various catalysts can be employed for this dehydration, including solid acid catalysts like nano-crystalline sulfated zirconia, which has been shown to be effective in the solvent-free self-condensation of acetophenone to produce dypnone. researchgate.netresearchgate.net The reaction conditions, such as temperature, can influence the conversion rate of the starting material, though the selectivity for dypnone often remains high. researchgate.net Other traditional catalysts for this transformation include aluminum tert-butoxide, aluminum chloride, and various mineral acids. researchgate.netorgsyn.org The dypnone molecule can exist as trans- and cis-isomers, with the trans-isomer being the more stable and typically the major product. aub.edu.lb The cis-isomer can be obtained through methods like sunlight irradiation of an ethereal solution of the trans-isomer. aub.edu.lb

Formation of Multi-Ketone Compounds

This compound, primarily through its dehydration product dypnone, serves as a key intermediate in the synthesis of multi-ketone compounds, particularly 1,5-diketones. The synthesis of 1,3,5-triaryl-1,5-diketones can be achieved in a one-pot reaction involving the Claisen-Schmidt condensation of an aryl methyl ketone with an aryl aldehyde, followed by a Michael addition. semanticscholar.org In this sequence, the initially formed β-hydroxy ketone undergoes dehydration to an α,β-unsaturated ketone (a chalcone (B49325) derivative like dypnone), which then acts as a Michael acceptor for another molecule of the ketone. semanticscholar.org

This method is advantageous for its transition-metal-free conditions, high yields, and use of readily available starting materials. semanticscholar.org The resulting 1,5-diketones are valuable building blocks for the synthesis of various heterocyclic compounds, such as pyridines. semanticscholar.org Asymmetric Michael additions of acetophenone to α,β-unsaturated aldehydes, catalyzed by organocatalysts, can produce optically active δ-keto aldehydes, which are related to 1,5-diketones. organic-chemistry.orgthieme-connect.de

Synthesis of Halogenated Analogues

The synthesis of halogenated derivatives can be achieved from the α,β-unsaturated ketone, dypnone. Bromination of chalcones, which are structurally related to dypnone, is a well-established method for introducing bromine atoms into the molecule. The reaction of chalcones with bromine can lead to the formation of α,β-dibromides. wpmucdn.com These dibrominated compounds are useful intermediates for the synthesis of various heterocyclic molecules, where the bromine atoms act as good leaving groups. wpmucdn.com

For example, the synthesis of 2,3-Dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)-1-propanone has been successfully achieved from its corresponding chalcone via an in situ bromination. wpmucdn.com The bromination of methyl groups on the 1,4-dihydropyridine (B1200194) ring, another complex scaffold, has been optimized using pyridinium (B92312) bromide–perbromide, suggesting a potential reagent for the bromination of dypnone derivatives. nih.gov Additionally, methods for the aromatic ring bromination of acetophenone derivatives have been developed using inorganic, non-toxic brominating agents in water, which could potentially be adapted for the halogenation of this compound or its derivatives. google.com

Derivatization for Complex Molecular Scaffolds

This compound and its derivative, dypnone, are valuable precursors for the synthesis of more complex molecular scaffolds, particularly heterocyclic compounds. 1,5-Diketones, which can be synthesized from dypnone, are key intermediates for constructing five- or six-membered ring heterocycles like pyridines, pyrylium (B1242799) salts, and thiophenes. semanticscholar.org

Dypnone itself can undergo reactions to form various heterocyclic systems. For example, it can be used in the synthesis of substituted pyridines. The α,β-unsaturated ketone moiety in dypnone makes it susceptible to reactions with various nucleophiles, leading to the formation of diverse molecular architectures. The synthesis of complex heterocyclic compounds often involves multi-step sequences, including domino reactions, "click" chemistry, and retro-Diels-Alder reactions, which can be applied to derivatives of this compound to create novel and complex molecules. nih.gov The versatility of dypnone and related chalcones as starting materials is also demonstrated in their use for synthesizing compounds with potential biological activities, such as anticancer agents. nih.gov

Applications in Synthetic Organic Chemistry

Role as a Key Intermediate in Organic Synthesis

3-Hydroxy-1,3-diphenylbutan-1-one is a classic aldol (B89426) addition product, typically formed from the self-condensation of acetophenone (B1666503). Its role as a key intermediate is highlighted by its use as a precursor in various synthetic pathways. For instance, aldol products are crucial intermediates for creating important pharmaceuticals; one such product was successfully converted into key synthetic intermediates of the anticancer agents epothilone (B1246373) A and bryostatin (B1237437) 7. researchgate.net The β-hydroxy carbonyl motif present in this compound is a vital substructure in medicinal chemistry. rsc.org

Specific synthetic methodologies have been developed to produce this compound under controlled conditions. A notable example is a photo-induced aldol reaction where a methylene (B1212753) chloride solution of acetophenone, in the presence of methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD), yields this compound exclusively upon irradiation with a high-pressure mercury lamp. fukui-nct.ac.jp This photo-reaction yielded the product at 50%, a significant increase from the 10% yield observed in the dark reaction, demonstrating a specific application of organoaluminum compounds in promoting this transformation. fukui-nct.ac.jp Furthermore, chiral calcium alkoxides have been utilized as catalysts for the asymmetric aldol reaction between ketones and aldehydes, producing aldol products in high yields (over 70%) and enantioselectivity (almost 90% ee). researchgate.net

Contributions to Building Block Chemistry

The molecular structure of this compound makes it a valuable building block in organic synthesis, providing a foundational skeleton for the construction of more elaborate molecules. bldpharm.com Its utility is particularly evident in the synthesis of fluorinated analogues, which are of significant interest in medicinal and materials chemistry.

For example, the core structure of this compound is analogous to β-trifluoromethyl-β-hydroxy ketones, which are important chiral intermediates for pharmaceuticals and agrochemicals. ijcce.ac.ir The direct catalytic asymmetric synthesis of compounds like (R)-4,4,4-trifluoro-3-hydroxy-1,3-diphenylbutan-1-one highlights the modification of this basic structure to incorporate trifluoromethyl groups, a common strategy in drug design. ijcce.ac.irrhhz.net

Moreover, while this compound is the product of an aldol addition, it is a precursor to dypnone (B8250878) (the α,β-unsaturated ketone formed upon dehydration). Dypnone, in turn, can undergo further reactions. mdpi.com The aldol condensation product and its derivatives are precursors to 1,5-diketones, which are themselves versatile intermediates for synthesizing heterocyclic compounds, polyfunctional compounds, and polymers used in coordination chemistry and molecular sensing. mdpi.com

Advancements in Sustainable Chemical Synthesis through Mechanochemistry

Mechanochemistry, which involves inducing reactions by mechanical force such as ball-milling, represents a significant advancement in sustainable or "green" chemistry. mdpi.comcardiff.ac.uk This solvent-free approach often leads to different reactivity and product selectivity compared to traditional solution-based methods. mdpi.comresearchgate.net

However, under solvent-free mechanochemical conditions using a base like potassium tert-butoxide, the reaction pathway is altered. mdpi.comresearchgate.net Researchers have observed that the aldol addition intermediate, this compound, is often not detected. mdpi.com Instead, the reaction appears to proceed rapidly through the aldol condensation to form dypnone, which then participates in a subsequent Michael addition with another enolate to form a 1,5-pentadione as the major product. mdpi.comresearchgate.net This demonstrates that mechanochemistry can provide a direct and efficient route to 1,5-diketones from acetophenone, bypassing the isolation of the typical aldol addition product. mdpi.com This altered reactivity showcases the power of mechanochemistry to provide alternative synthetic pathways that can be more efficient and generate less waste. cardiff.ac.uk

Research Findings on Synthesis Methods

The following table summarizes the different synthetic outcomes for the self-condensation of acetophenone under varying conditions, highlighting the unique pathway enabled by mechanochemistry.

| Reaction Condition | Reactants | Catalyst/Base | Primary Product(s) | Key Observation | Source(s) |

| Solution-based Aldol Reaction | Acetophenone | Base (in solution) | This compound and Dypnone | Forms the typical aldol addition and condensation products. | mdpi.comresearchgate.net |

| Photo-induced Aldol Reaction | Acetophenone | Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD) | This compound | UV irradiation significantly enhances the yield of the aldol product compared to the dark reaction. | fukui-nct.ac.jp |

| Mechanochemical Reaction (Ball-milling) | Acetophenone | Potassium tert-butoxide (solid) | 3-Methyl-1,3,5-triphenyl-1,5-pentadione | The aldol intermediate (this compound) is not observed; the reaction proceeds directly to the Michael addition product. | mdpi.com |

Future Perspectives and Emerging Research Avenues

Development of Highly Efficient and Selective Catalytic Systems

The synthesis of 3-Hydroxy-1,3-diphenylbutan-1-one is typically achieved through the aldol (B89426) condensation of acetophenone (B1666503). youtube.comchegg.com Historically, this transformation has been carried out using stoichiometric amounts of strong bases like sodium hydroxide (B78521) or sodium ethoxide. While effective, these methods suffer from drawbacks such as the potential for side reactions and the generation of significant waste. nacatsoc.org Consequently, a major thrust of current research is the development of highly efficient and selective catalytic systems.

Future research will likely focus on several key areas:

Solid Base Catalysts: Heterogeneous catalysts offer significant advantages in terms of separation, reusability, and reduced waste. nacatsoc.org Materials such as hydrotalcite-derived mixed oxides (e.g., Mg-Al) and alkali metal salts supported on silica (B1680970) (e.g., K/SiO₂) are being investigated for aldol condensations. nacatsoc.orgrsc.org The challenge lies in designing catalysts with the optimal base strength to deprotonate acetophenone without promoting unwanted side reactions. nacatsoc.org

Nanocatalysts: Nickel oxide nanoparticles have been demonstrated as a powerful and reusable heterogeneous catalyst for the synthesis of β-hydroxy ketones via aldol reactions. researchgate.net The high surface area and unique electronic properties of nanoparticles can lead to enhanced catalytic activity and selectivity.

Bifunctional Catalysts: Catalysts that possess both acidic and basic sites can facilitate multiple steps of a reaction sequence. For the aldol reaction, a bifunctional catalyst could activate the carbonyl group of one acetophenone molecule (Lewis acid site) while promoting the formation of the enolate from another (Brønsted base site). This can lead to higher reaction rates and selectivities under milder conditions.

| Catalyst Type | Example | Key Advantages | Research Focus |

| Homogeneous Base | Sodium Hydroxide (NaOH) | High reactivity | Improving selectivity, reducing waste |

| Solid Base | Mg-Al Hydrotalcites | Reusability, ease of separation | Optimizing base strength, stability |

| Nanocatalyst | Nickel Oxide (NiO) NPs | High surface area, high activity | Control of particle size and morphology |

| Bifunctional | Amino-functionalized silicas | Synergistic activation | Design of well-defined active sites |

Innovations in Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound, this translates to a focus on reducing energy consumption, using less hazardous materials, and minimizing waste.

Emerging green methodologies include:

Solvent-Free Reactions: Conducting the aldol condensation under solvent-free conditions or in alternative, environmentally benign solvents like water or ionic liquids can significantly reduce the environmental impact. rsc.org

Electrochemical Methods: Electrosynthesis offers a green alternative to traditional redox reagents. For instance, the generation of catalysts or reactive intermediates can be achieved using electricity, avoiding the use of chemical oxidants or reductants and their associated waste. organic-chemistry.org

Photocatalysis: Visible-light photocatalysis is a rapidly growing field that utilizes light as a clean energy source to drive chemical reactions. organic-chemistry.org While direct photocatalytic synthesis of this compound is still an emerging area, related transformations suggest its future potential.

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanism is crucial for the rational design of improved synthetic methods. The aldol condensation of acetophenone involves a series of equilibria, including enolate formation, carbon-carbon bond formation, and protonation. cdnsciencepub.comresearchgate.net

Future research will employ a combination of experimental and computational techniques to unravel the finer details of this process:

Kinetic Studies: Detailed kinetic analysis under various conditions (e.g., different catalysts, solvents, temperatures) can help to identify the rate-determining step and quantify the influence of each parameter on the reaction outcome. cdnsciencepub.comcdnsciencepub.com

Computational Modeling: Density Functional Theory (DFT) calculations are becoming increasingly powerful in elucidating reaction pathways, transition state structures, and the role of the catalyst. researchgate.net This can provide insights that are difficult to obtain through experiments alone.

In-situ Spectroscopic Analysis: Techniques such as FT-IR and NMR spectroscopy can be used to monitor the reaction in real-time, allowing for the identification of transient intermediates and a more complete picture of the reaction profile.

A study on the aldol condensation of acetophenone with acetone (B3395972) in aqueous alkaline solution revealed that the reactions are all first order in hydroxide, and provided specific rate and equilibrium constants for the steps involved. researchgate.net

| Reaction Step | Rate/Equilibrium Constant | Value (in aqueous NaOH) |

| Enone Hydration | k₁₂ | 3.3 x 10⁻⁴ M⁻¹s⁻¹ |

| Ketol Dehydration | k₂₁ | 3.2 x 10⁻⁵ M⁻¹s⁻¹ |

| Aldol Addition | k₂₃ | 8.0 x 10⁻² M⁻¹s⁻¹ |

| Retro-Aldol | k₃₂ | 3.3 x 10⁻⁴ M⁻²s⁻¹ |

Data from the condensation of acetophenone with acetone, illustrating the complexity of the reaction equilibria. researchgate.net

Design and Synthesis of Novel Analogues with Tuned Reactivity

The core structure of this compound can be systematically modified to create a library of analogues with tailored properties. By introducing different substituents on the phenyl rings, the electronic and steric properties of the molecule can be fine-tuned.

For example, electron-withdrawing groups on the benzoyl moiety would be expected to increase the electrophilicity of the carbonyl carbon, potentially accelerating the aldol reaction. Conversely, substituents on the other phenyl ring could influence the stability of the resulting product. The synthesis of such analogues is crucial for developing structure-activity relationships, particularly if the compounds are intended for biological applications. nih.gov Research into related β-aryl-β-mercapto ketones has shown that structural modifications can lead to potent cytotoxic agents. nih.gov

Expanding the Scope of Synthetic Utility

While this compound is a classic product of the aldol reaction, its synthetic potential extends far beyond this. The presence of both a hydroxyl group and a ketone functionality provides two reactive handles for further transformations.

Future research is likely to explore:

Stereoselective Reductions: The stereoselective reduction of the ketone would lead to the corresponding 1,3-diols with two stereocenters. The development of catalysts for the diastereoselective and enantioselective reduction of β-hydroxy ketones is an active area of research. researchgate.net

Dehydration and Subsequent Reactions: The dehydration of this compound yields (E)-1,3-diphenylbut-2-en-1-one (dypnone), an α,β-unsaturated ketone. chegg.com These enones are versatile Michael acceptors and can be used in a variety of conjugate addition reactions to build molecular complexity.

Conversion to Other Functional Groups: The hydroxyl and ketone groups can be converted into a wide range of other functionalities, making this compound a versatile starting material for the synthesis of more complex molecules, including heterocyclic compounds.

The exploration of these future research avenues will undoubtedly lead to more efficient, selective, and sustainable methods for the synthesis and application of this compound and its analogues, further cementing the importance of the aldol reaction in modern organic chemistry.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-Hydroxy-1,3-diphenylbutan-1-one from α,β-unsaturated ketones?

- Methodological Answer : The synthesis can be achieved via Lewis base-catalyzed conjugate reduction of α,β-unsaturated ketones. For example, 1,3-diphenyl-2-methyl-2-propen-1-one reacts with HSiCl₃ in the presence of HMPA (hexamethylphosphoramide) at 0°C for 5 hours, followed by room temperature for 19 hours, yielding 74% of the product. Key variables include catalyst selection (HMPA), temperature control, and reaction time. Optimization may involve screening alternative Lewis bases (e.g., DABCO) or adjusting stoichiometry to improve yield .

Q. How can spectroscopic techniques be employed to characterize this compound?

- Methodological Answer :

- NMR : Use ¹H and ¹³C NMR to identify the hydroxy group (δ ~2.5 ppm, broad singlet), aromatic protons (δ ~7.2–7.5 ppm), and carbonyl carbon (δ ~210 ppm).

- IR : Confirm the hydroxyl (O–H stretch at ~3400 cm⁻¹) and ketone (C=O stretch at ~1700 cm⁻¹) functional groups.

- Mass Spectrometry : ESI-MS or GC-MS can verify the molecular ion peak (m/z = 242.3 for C₁₆H₁₄O₂) and fragmentation patterns. Cross-referencing with literature data is critical for validation .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound?

- Methodological Answer : Asymmetric catalysis using chiral organocatalysts or metal complexes can induce enantioselectivity. For instance, optically active derivatives (e.g., 2,4-dinitro-1,3-diphenylbutan-1-one) have been synthesized using chiral amines or phosphines as catalysts. Key parameters include catalyst loading (5–10 mol%), solvent polarity (e.g., THF vs. toluene), and temperature. Enantiomeric excess (ee) can be quantified via chiral HPLC or NMR with chiral shift reagents .

Q. How can contradictory crystallographic data in structure determination be resolved?

- Methodological Answer : Use the SHELX suite (e.g., SHELXL for refinement) to analyze X-ray diffraction data. Discrepancies in bond lengths or angles may arise from disordered solvent molecules or twinning. Strategies include:

- Re-examining data collection parameters (e.g., resolution, redundancy).

- Applying twin refinement protocols in SHELXL.

- Validating hydrogen bonding networks via Hirshfeld surface analysis. Cross-validation with spectroscopic data (e.g., IR, NMR) is essential .

Q. What computational methods predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.

- MD Simulations : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction pathways using AMBER or GROMACS.

- Docking Studies : Evaluate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate predictions with experimental kinetic data .

Q. How does this compound function in asymmetric catalysis?

- Methodological Answer : The compound’s rigid biphenyl backbone and hydroxy group make it a potential ligand or catalyst in asymmetric reactions (e.g., aldol additions). Studies on analogous systems show that substituent positioning (e.g., nitro groups at C2/C4) enhances steric and electronic effects, improving enantioselectivity. Mechanistic probes include kinetic isotope effects (KIEs) and in situ FTIR to track intermediate formation .

Data Contradiction Analysis

Q. How to address discrepancies between experimental and computational vibrational spectra?

- Methodological Answer :

- Step 1 : Re-optimize computational parameters (e.g., basis set, solvation model).

- Step 2 : Compare experimental IR peaks with scaled DFT frequencies (scaling factor ~0.96–0.98).

- Step 3 : Investigate anharmonic effects using VPT2 (Vibrational Perturbation Theory) for overtone/combination bands. Contradictions often arise from neglected solvent interactions or crystal packing effects in simulations .

Tables for Key Data

| Synthetic Method | Catalyst | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Conjugate Reduction | HMPA/HSiCl₃ | 74 | 0°C → rt, 24 h | |

| Asymmetric Catalysis | Chiral Amine | 65 (ee:85) | THF, –20°C, 48 h |

| Spectroscopic Peaks | Technique | Key Signals |

|---|---|---|

| Hydroxy Group | IR | 3400 cm⁻¹ (broad) |

| Aromatic Protons | ¹H NMR | δ 7.2–7.5 (multiplet) |

| Carbonyl Carbon | ¹³C NMR | δ 210 (s) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。